molecular formula C64H82N18O13 B344507 曲普瑞林 CAS No. 57773-63-4

曲普瑞林

货号 B344507
CAS 编号: 57773-63-4
分子量: 1311.4 g/mol
InChI 键: VXKHXGOKWPXYNA-PGBVPBMZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It has greater potency than endogenous LHRH and reversibly represses gonadotropin secretion . It is used to treat advanced prostate cancer in men . It is similar to the hormone normally released from the hypothalamus gland in the brain .


Synthesis Analysis

The synthesis of Triptorelin involves a series of chemical reactions. A study describes a method for simultaneous determination of Triptorelin and testosterone in rat plasma by solid-phase extraction and liquid chromatography–tandem mass spectrometry . Another study mentions the use of two internal standards, leuprolide and testosterone-13C3, for individual quantitation of Triptorelin and testosterone .


Molecular Structure Analysis

Triptorelin has a molecular formula of C64H82N18O13 and a molecular weight of 1311.47 .


Chemical Reactions Analysis

Triptorelin is a potent inhibitor of gonadotropin secretion when given continuously and in therapeutic doses . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in circulating levels of these hormones .


Physical And Chemical Properties Analysis

Triptorelin has a molecular weight of 1371.52 and is a solid at room temperature . It has a melting point of >180°C and a density of 1.52±0.1 g/cm3 .

科学研究应用

1. Application in Doping Detection

Specific Scientific Field

This application falls under the field of Sports Medicine and Doping Detection .

Summary of the Application

Triptorelin, a synthetic gonadotrophin-releasing hormone (GnRH), is on the World Anti-Doping Agency (WADA) list of prohibited substances . The detection of its metabolites in human urine can serve as evidence of misuse in athletes .

Methods of Application

The method involves analyzing excreted urine from patients treated with triptorelin using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) . A novel metabolite of triptorelin was discovered in the urine of all subjects up to 1 month after triptorelin administration .

Results or Outcomes

The limit of detection was estimated to be 0.05 ng/mL. The structure of the metabolite, triptorelin (5-10), is proposed from bottom-up mass spectrometry analysis .

2. Application in Controlled Drug Delivery

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Controlled Drug Delivery .

Summary of the Application

Triptorelin acetate has been encapsulated into silica microparticles to form an injectable silica-triptorelin acetate depot for sustained in-vivo release .

Methods of Application

The method involves spray-drying a mixture of colloidal silica sol and triptorelin acetate solution. The resulting microparticles are then combined with another silica sol containing silica nanoparticles .

Results or Outcomes

In vivo pharmacokinetics showed that injections of the silica-triptorelin acetate depot gave 5-fold lower Cmax values than the corresponding Pamorelin® injections . Detectable triptorelin plasma concentrations were seen with the depot after the 91-day study period .

3. Application in Treating Hormone-Responsive Cancers

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

Triptorelin has been extensively researched for its potential applications in treating hormone-responsive cancers like prostate cancer .

Methods of Application

Triptorelin, a synthetic agonist analog of GnRH, has 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone . This makes it effective in treating hormone-responsive cancers.

Results or Outcomes

The outcomes of this application are patient-specific and depend on various factors such as the stage of the cancer, the patient’s overall health, and their response to the treatment .

4. Application in Central Precocious Puberty

Specific Scientific Field

This application is in the field of Pediatric Endocrinology .

Summary of the Application

Triptorelin is used in the treatment of Central Precocious Puberty (CPP), a condition where the reproductive organs and secondary sexual characteristics develop too early in children .

Methods of Application

In a study, Chinese children with CPP received triptorelin pamoate 15 mg on day 1 and at months 3, 6, and 9 . The primary endpoint was the proportion with luteinizing hormone (LH) suppression (stimulated peak LH ≤ 3 IU/L after gonadotropin-releasing hormone [GnRH] stimulation) at month 3 .

Results or Outcomes

LH suppression to prepubertal levels (≤ 3 IU/L) after GnRH stimulation was observed in 100%, 93.5%, and 93.5% of participants at months 3, 6, and 12, respectively . Most participants showed sex hormone suppression . There was a decrease in mean growth velocity from baseline (8.96 cm/year) to months 3, 6, and 12 (8.07, 5.24, and 6.94 cm/year, respectively) .

5. Application in Fertility Treatments

Specific Scientific Field

This application is in the field of Reproductive Medicine .

Summary of the Application

Triptorelin is used in fertility treatments to enhance the quality of life for many patients .

Methods of Application

The specific methods of application in fertility treatments can vary based on the individual patient’s needs and the specific protocols of the fertility clinic .

Results or Outcomes

The outcomes of this application are patient-specific and depend on various factors such as the patient’s overall health, their response to the treatment, and other individual factors .

6. Application in Palliative Treatment of Advanced Prostate Cancer

Summary of the Application

Triptorelin is indicated for the palliative treatment of advanced prostate cancer .

Methods of Application

The specific methods of application can vary based on the stage of the cancer, the patient’s overall health, and their response to the treatment .

Results or Outcomes

4. Application in Endometriosis

Specific Scientific Field

This application is in the field of Gynecology .

Summary of the Application

Triptorelin is used in the treatment of endometriosis, a painful disorder in which tissue similar to the tissue that normally lines the inside of the uterus grows outside the uterus .

Methods of Application

In a study, women with endometriosis received triptorelin pamoate 3.75 mg once a month for 3 to 6 months . The primary endpoint was the reduction in the size of endometriotic lesions and relief from pain symptoms .

Results or Outcomes

Most patients showed a significant reduction in the size of endometriotic lesions and reported relief from pain symptoms . The treatment was well tolerated with minimal side effects .

5. Application in Uterine Fibroids

Summary of the Application

Triptorelin is used in the treatment of uterine fibroids, noncancerous growths of the uterus that often appear during childbearing years .

Methods of Application

In a study, women with uterine fibroids received triptorelin pamoate 3.75 mg once a month for 3 months . The primary endpoint was the reduction in the size of fibroids and relief from symptoms like heavy menstrual bleeding .

Results or Outcomes

Most patients showed a significant reduction in the size of fibroids and reported relief from symptoms . The treatment was well tolerated with minimal side effects .

6. Application in Assisted Reproductive Technology

Summary of the Application

Triptorelin is used in Assisted Reproductive Technology (ART) procedures like In Vitro Fertilization (IVF) to control the woman’s hormonal cycle .

Methods of Application

In a typical ART procedure, the woman is given triptorelin to suppress the natural menstrual cycle. This is followed by a fertility hormone called FSH to increase the number of eggs the ovaries produce .

安全和危害

Triptorelin may damage fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048375
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triptorelin

CAS RN

57773-63-4
Record name Triptorelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptorelin
Reactant of Route 2
Reactant of Route 2
Triptorelin
Reactant of Route 3
Reactant of Route 3
Triptorelin
Reactant of Route 4
Reactant of Route 4
Triptorelin
Reactant of Route 5
Reactant of Route 5
Triptorelin
Reactant of Route 6
Reactant of Route 6
Triptorelin

Citations

For This Compound
18,300
Citations
AS Merseburger, MC Hupe - Advances in therapy, 2016 - Springer
… Following promising data from early trials of depot formulations of triptorelin [37], the ability of the triptorelin 3.75 mg 1-month and the triptorelin 11.25 mg 3-month formulations to …
Number of citations: 54 link.springer.com
G Ploussard, P Mongiat-Artus - Future oncology, 2013 - Future Medicine
… data on the GnRH agonist triptorelin long-duration and … (≤50 ng/dl) with all triptorelin formulations. Moreover, using a … with the 6-month triptorelin formulation. The new formulation was …
Number of citations: 30 www.futuremedicine.com
…, South African Triptorelin Study Group - BJU …, 2003 - Wiley Online Library
OBJECTIVE To compare the efficacy of monthly administrations of the luteinizing hormone‐releasing hormone agonists triptorelin pamoate and leuprolide acetate to induce and …
MD Agneta Bergqvist, MD Thorbjörn Bergh… - Fertility and sterility, 1998 - Elsevier
… of triptorelin treatment compared to placebo. The extent of endometriotic lesions was reduced 50% during triptorelin … was reduced 45% during triptorelin treatment but was unchanged …
Number of citations: 128 www.sciencedirect.com
U Leone Roberti Maggiore, C Scala… - Expert opinion on …, 2014 - Taylor & Francis
… and pharmacodynamics of triptorelin and gives the readers a … demonstrate the efficacy of triptorelin in improving pain … the pre-operative administration of triptorelin prior to surgical …
Number of citations: 20 www.tandfonline.com
L Del Mastro, L Boni, A Michelotti, T Gamucci, N Olmeo… - Jama, 2011 - jamanetwork.com
… menopause in the group treated with chemotherapy plus triptorelin. The intention-to-treat … alone or combined with triptorelin. Triptorelin was administered intramuscularly at a dose of …
Number of citations: 446 jamanetwork.com
M Lambertini, L Boni, A Michelotti, T Gamucci, T Scotto… - Jama, 2015 - jamanetwork.com
Importance Whether the administration of luteinizing hormone–releasing hormone analogues (LHRHa) during chemotherapy is a reliable strategy to preserve ovarian function is …
Number of citations: 215 jamanetwork.com
European Middle East Orgalutran® Study … - Human …, 2001 - academic.oup.com
… and 1370 pg/ml in the ganirelix and triptorelin groups respectively. Per attempt, 7.9 and 9.6 … triptorelin groups respectively. The fertilization rates (64.0% ganirelix and 64.9% triptorelin) …
Number of citations: 313 academic.oup.com
RMJ Janssens, CB Lambalk… - Human …, 2000 - academic.oup.com
… the triptorelin acetate-treated patients. There were significantly more oocytes and embryos in the 50 and 100 μg triptorelin … daily administration of 15 μg triptorelin is sufficient to prevent a …
Number of citations: 210 academic.oup.com
T Cheung, KW Lo, CW Lam, W Lau, PK Lam - Fertility and sterility, 2000 - Elsevier
… The three commonly used depot preparations, namely leuprolide acetate, triptorelin… triptorelin and leuprorelin acetate has been conducted in patients with prostate cancer, and triptorelin …
Number of citations: 37 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。